5-methyl-N-propyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide
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Overview
Description
5-methyl-N-propyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide is a synthetic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom The presence of the thiophene ring, a sulfur-containing heterocycle, adds to the compound’s unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-propyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of an α,β-unsaturated carbonyl compound with hydroxylamine. This reaction forms an isoxazoline intermediate, which can be oxidized to yield the isoxazole ring.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane derivative.
Amidation Reaction: The final step involves the amidation of the isoxazole carboxylic acid with a propylamine derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-propyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Isoxazoline derivatives.
Substitution: Thiophene-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: Isoxazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound could be explored for similar therapeutic applications.
Material Science: The thiophene ring is known for its electronic properties, making this compound a potential candidate for use in organic semiconductors and other electronic materials.
Biological Research: The compound could be used as a tool to study various biological pathways and mechanisms due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-methyl-N-propyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring can act as a bioisostere for other functional groups, potentially enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as thiophene-2-carboxamide and thiophene-3-carboxamide share the thiophene ring structure.
Isoxazole Derivatives: Compounds like 3,5-dimethylisoxazole and 4,5-dihydroisoxazole share the isoxazole ring structure.
Uniqueness
5-methyl-N-propyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide is unique due to the combination of the isoxazole and thiophene rings, which may confer distinct chemical and biological properties. This combination is less common compared to other derivatives, potentially offering novel applications in various fields.
Properties
IUPAC Name |
5-methyl-N-propyl-N-(thiophen-3-ylmethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-3-5-15(8-11-4-6-18-9-11)13(16)12-7-10(2)17-14-12/h4,6-7,9H,3,5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNRQKWMQDZFHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CSC=C1)C(=O)C2=NOC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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